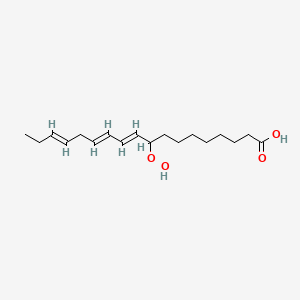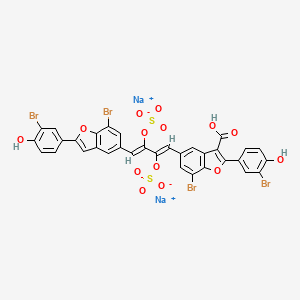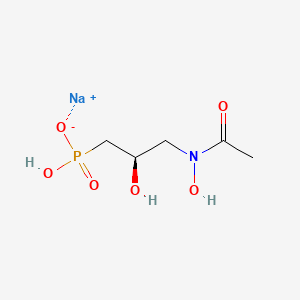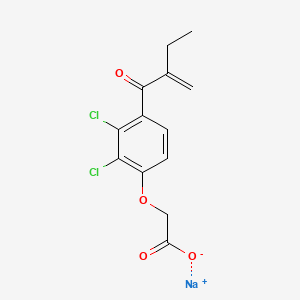
Pentamerarsphenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsphenamine pentamer is an organoarsenic compound.
Scientific Research Applications
Anticancer Properties
Pentamidine, a compound related to Pentamerarsphenamine, has demonstrated potential in cancer research. Studies reveal that Pentamidine can inhibit the expression of hypoxia-inducible factor (HIF)-1α in cancer cells, such as DU145 prostate cancer and MDA-MB-231 breast cancer cells. This inhibition includes decreasing HIF-1α protein translation and enhancing its degradation, making Pentamidine a potential cancer therapeutic agent (Jung et al., 2011).
Uncoupler of Oxidative Phosphorylation
Another significant finding is that Pentamidine acts as an uncoupler of oxidative phosphorylation in rat liver mitochondria. It disrupts respiratory control, enhances latent ATPase activity, and interferes with mitochondrial respiration, which could have implications for its antiparasitic action and potential side effects (Moreno, 1996).
Effects on Voltage-Gated Sodium Channels
Research has also shown that compounds like Orphenadrine, sharing structural similarities with Pentamidine, can block voltage-gated sodium channels. This property is significant for their use in treating conditions like muscle spasms and rigidity, indicating potential applications in pain management and neurological disorders (Desaphy et al., 2009).
Inhibition of Distal Nephron Sodium Transport
Pentamidine has been implicated in causing hyperkalemia due to its inhibition of distal nephron sodium transport. This mechanism resembles that of potassium-sparing diuretics, providing a potential approach to manage complications in patients with conditions like Pneumocystis carinii pneumonia (Kleyman et al., 1995).
Photocaging and Drug Delivery
Recent research has explored the reactivity of cyanine compounds, related to Pentamidine, for optical imaging and drug delivery. This approach involves cyanine photooxidation, facilitating novel applications like NIR-activated antibody-drug conjugates for targeted cancer therapy (Gorka et al., 2018).
properties
Product Name |
Pentamerarsphenamine |
|---|---|
Molecular Formula |
C30H30As5N5O5 |
Molecular Weight |
915.2 g/mol |
IUPAC Name |
2-amino-4-[2,3,4,5-tetrakis(3-amino-4-hydroxyphenyl)pentaarsolan-1-yl]phenol |
InChI |
InChI=1S/C30H30As5N5O5/c36-21-11-16(1-6-26(21)41)31-32(17-2-7-27(42)22(37)12-17)34(19-4-9-29(44)24(39)14-19)35(20-5-10-30(45)25(40)15-20)33(31)18-3-8-28(43)23(38)13-18/h1-15,41-45H,36-40H2 |
InChI Key |
QKDVYBBXPCCURL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As]2[As]([As]([As]([As]2C3=CC(=C(C=C3)O)N)C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N)C6=CC(=C(C=C6)O)N)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262470.png)


![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)




![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)




![8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1262491.png)